molecular formula C25H24Cl2N2O4 B5142498 N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Cat. No.: B5142498
M. Wt: 487.4 g/mol
InChI Key: UMNYOSHJIDBEDS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N2O4/c1-31-24-14-18(4-9-23(24)33-16-17-2-5-19(26)6-3-17)25(30)28-20-7-8-22(21(27)15-20)29-10-12-32-13-11-29/h2-9,14-15H,10-13,16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNYOSHJIDBEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves multiple steps, including:

    Formation of the benzamide core: This can be achieved through the reaction of an appropriate amine with a benzoyl chloride derivative.

    Substitution reactions: Introduction of the chloro and methoxy groups on the benzene rings can be done through electrophilic aromatic substitution reactions.

    Morpholine ring formation: The morpholine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the chloro groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce phenols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibition of specific enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
  • N-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide

Uniqueness

N-(3-chloro-4-morpholin-4-ylphenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is unique due to the presence of both the morpholine ring and the specific substitution pattern on the benzene rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

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